![molecular formula C15H15N3O3 B4764655 1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4764655.png)
1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with a carboxylic acid group and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the reaction of 2-methyl-2,3-dihydro-1H-indole with a suitable carbonyl compound under acidic or basic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted variants with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications could be explored, especially in areas such as anti-inflammatory or anticancer treatments.
Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
1-Methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is structurally similar to other indole and pyrazole derivatives.
Uniqueness: Its unique combination of functional groups and ring structures may confer distinct properties compared to other compounds in the same class.
Properties
IUPAC Name |
1-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-7-10-5-3-4-6-12(10)18(9)14(19)13-11(15(20)21)8-17(2)16-13/h3-6,8-9H,7H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBKVEYTROTKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C=C3C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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